Identity as the Specified Crisaborole Oxaborole Impurity: Regulatory Compliance and Analytical Traceability
This compound is unequivocally identified as the Crisaborole Oxaborole Impurity, a specific process-related impurity arising during the synthesis of Crisaborole (5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) [1]. Unlike other benzoxaborole impurities that may differ by substitution pattern or functional group, this impurity features a 5-methyl substituent on the benzoxaborole core. Its identity is confirmed by detailed characterization data compliant with regulatory guidelines, including HPLC purity (≥95%), NMR, and MS spectra . In comparison, generic benzoxaborole standards such as unsubstituted benzoxaborole or 5-fluoro-benzoxaborole (Tavaborole) lack the exact substitution required for accurate chromatographic peak identification and method validation in Crisaborole drug product analysis .
| Evidence Dimension | Structural Identity and Regulatory Classification |
|---|---|
| Target Compound Data | 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 905710-76-1); Specified as Crisaborole Oxaborole Impurity; Supplied with CoA and regulatory-compliant characterization data . |
| Comparator Or Baseline | Unsubstituted benzoxaborole (CAS 5735-41-7): Not specified as a Crisaborole impurity; may not match retention time or MS fragmentation pattern required for method validation. |
| Quantified Difference | Exact match vs. structural mismatch leading to analytical method failure. |
| Conditions | HPLC-UV and LC-MS analysis of Crisaborole drug substance per ICH Q3A/B guidelines. |
Why This Matters
Procuring the exact impurity reference standard is mandatory for demonstrating analytical method specificity, linearity, and accuracy as required by global regulatory authorities for ANDA approval.
- [1] ChemWhat. (n.d.). Crisaborole Oxaborole Impurity CAS#: 905710-76-1. Retrieved from https://www.chemwhat.com/crisaborole-oxaborole-impurity-cas-905710-76-1/ View Source
